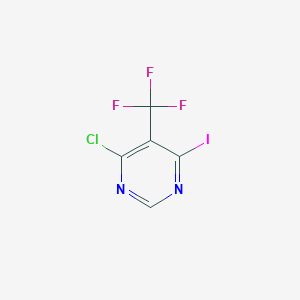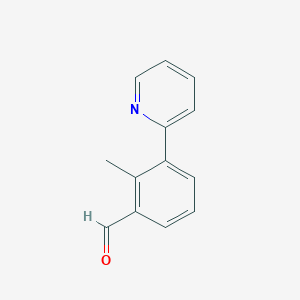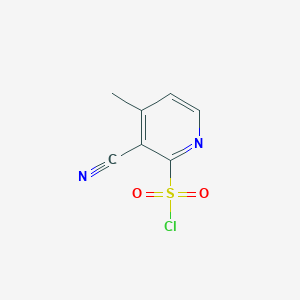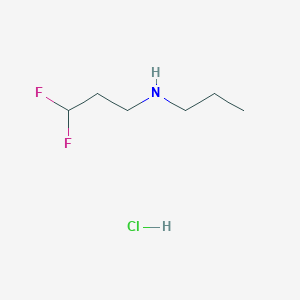
(3,3-Difluoropropyl)(propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoropropyl)(propyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClF2N. It is a derivative of propylamine, where two hydrogen atoms on the propyl group are replaced by fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)(propyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-difluoropropylamine and propylamine.
Reaction: The two amines are reacted in the presence of hydrochloric acid.
Product Formation: this compound is formed as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropropyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of (3,3-diiodopropyl)(propyl)amine hydrochloride.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines or hydrocarbons.
Scientific Research Applications
(3,3-Difluoropropyl)(propyl)amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoropropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoropropyl)(methyl)amine hydrochloride
- (3,3-Difluoropropyl)(ethyl)amine hydrochloride
- (3,3-Difluoropropyl)(butyl)amine hydrochloride
Uniqueness
(3,3-Difluoropropyl)(propyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propyl group enhances its reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C6H14ClF2N |
|---|---|
Molecular Weight |
173.63 g/mol |
IUPAC Name |
3,3-difluoro-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-2-4-9-5-3-6(7)8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
DKDHDFJTBQYZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



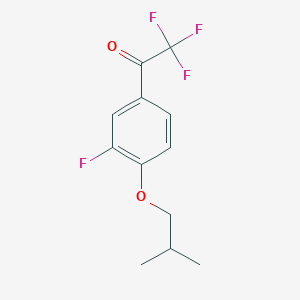

![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
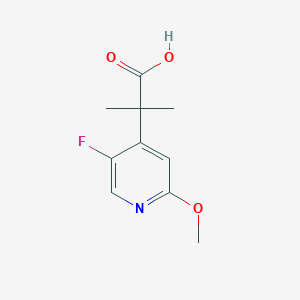



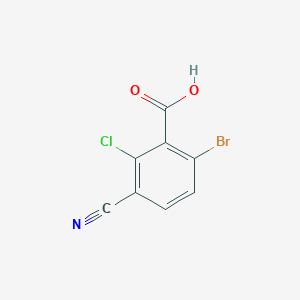
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
